Tributyl phosphite

Description

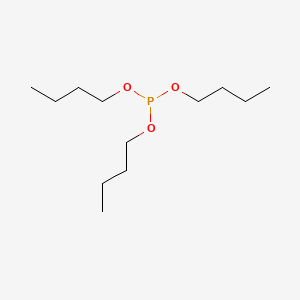

Structure

3D Structure

Propriétés

IUPAC Name |

tributyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTGYFREQJCEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051474 | |

| Record name | Tributyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild odor; [Acros Organics MSDS] | |

| Record name | Phosphorous acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-85-2 | |

| Record name | Tributyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498030B4AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

tributyl phosphite chemical properties and hazards

An In-depth Technical Guide to Tributyl Phosphite (B83602): Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tributyl phosphite (CAS No. 102-85-2), focusing on its core chemical properties and associated hazards. The information is structured to be a practical resource for professionals in research and development, providing quantitative data, experimental methodologies, and visual representations of key processes and relationships.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild odor.[1][2] It is an organophosphorus compound widely used as a stabilizer and antioxidant in polymers, a reagent in organic synthesis, and as a ligand in coordination chemistry.[3][4] It is soluble in most organic solvents but has limited solubility and is not miscible in water.[3][5][6] The compound is noted to be sensitive to moisture and air.[5][7][8]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₇O₃P | [1][3][4] |

| Molecular Weight | 250.31 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3][4][5] |

| Density | 0.925 g/mL at 25 °C | [5][6] |

| Melting Point | -70 °C to -80 °C | [3][4][6] |

| Boiling Point | 265-267 °C (at atmospheric pressure)125 °C (at 7 mmHg) | [3][4] |

| Flash Point | 98 °C to 121 °C (208.4 °F to 249.8 °F) | [7] |

| Refractive Index | n20/D 1.431 | [6] |

| Water Solubility | Not miscible or difficult to mix | [5][6] |

| Vapor Pressure | 3.2 Pa at 20 °C | [6] |

Hazards and Toxicological Data

This compound is a hazardous compound that requires careful handling. It is corrosive and can cause burns to the skin and eyes, with the potential for serious eye damage.[3][7] It is harmful if it comes into contact with the skin or is inhaled, causing irritation to the respiratory tract.[7][8]

Table 2: Toxicological and Hazard Data for this compound

| Hazard Type | Data | References |

| Acute Oral Toxicity | LD50 (rat): 3000 mg/kg | [7][8] |

| Acute Dermal Toxicity | LD50 (rabbit): 2000 mg/kg | [7][8] |

| Acute Inhalation Toxicity | LC (rat): > 220 ppm/6hr | [2] |

| Skin Corrosion/Irritation | Causes skin irritation and burns. | [1][7][9] |

| Eye Damage/Irritation | Causes serious eye irritation; can lead to corneal damage or blindness. | [7][9] |

| Respiratory Irritation | Inhalation of vapor or mist may cause severe respiratory tract irritation. | [7][8] |

| Flammability | Combustible at high temperatures. | [7] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritation | [10][11] |

| Environmental Hazard | Potential for chronic aquatic toxicity. | [1] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the reaction of a phosphorus trihalide with butanol. The following protocol is a generalized method based on the established synthesis of trialkyl phosphites, which uses a tertiary amine to neutralize the hydrogen halide byproduct.[12][13]

Objective: To synthesize this compound from phosphorus trichloride (B1173362) and n-butanol.

Materials:

-

n-Butanol (anhydrous)

-

Phosphorus trichloride (PCl₃, freshly distilled)

-

Tertiary amine (e.g., N,N-diethylaniline or triethylamine)

-

Anhydrous petroleum ether (or other suitable inert solvent)

-

3L three-necked flask

-

Sealed mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus (Vigreux column)

Methodology:

-

Preparation: In a 3L three-necked flask, prepare a solution of 3 moles of anhydrous n-butanol and 3 moles of N,N-diethylaniline in 1 L of dry petroleum ether.

-

Reaction Setup: Equip the flask with a sealed stirrer, a reflux condenser, and a dropping funnel. Cool the flask in a cold-water bath.

-

Addition of PCl₃: Prepare a solution of 1 mole of phosphorus trichloride in 400 mL of dry petroleum ether and place it in the dropping funnel.

-

Reaction: With vigorous stirring, add the phosphorus trichloride solution to the butanol-amine mixture at a rate that maintains a gentle boil. This addition typically takes about 30 minutes.

-

Reflux: After the addition is complete, heat the mixture under gentle reflux for 1 hour, continuing to stir.

-

Isolation: Cool the reaction mixture and filter it to remove the precipitated diethylaniline hydrochloride salt. Wash the salt cake with several portions of dry petroleum ether.

-

Purification: Combine the filtrate and washings. Concentrate the solution by distilling off the petroleum ether. Transfer the residue to a smaller flask and perform a fractional distillation under vacuum. Collect the fraction boiling at the appropriate temperature for this compound (e.g., 125 °C at 7 mmHg).[4]

Purification Protocol

If the synthesized this compound contains impurities, or for purification of a commercial grade, fractional distillation under reduced pressure is the standard method.[3][5]

Objective: To purify this compound by removing volatile impurities and decomposition products.

Methodology:

-

Apparatus: Assemble a fractional distillation apparatus with an efficient column (e.g., Vigreux or packed column).

-

Procedure: Place the crude this compound in the distillation flask.

-

Distillation: Apply a vacuum and gently heat the flask. Discard any initial low-boiling forerun.

-

Collection: Collect the main fraction at a constant boiling point and pressure (e.g., 125 °C / 7 mmHg).[4]

-

Storage: Store the purified product under an inert atmosphere (e.g., Nitrogen) and away from moisture, as it is air and moisture sensitive.[5]

Key Chemical Reactions and Mechanisms

Hydrolysis

This compound is stable but undergoes slow hydrolysis in the presence of water. This reaction is significant as it can affect the purity and properties of the material over time, especially if not stored under anhydrous conditions. The hydrolysis proceeds stepwise, cleaving the butoxy groups.

Action as a Polymer Stabilizer

In polymer manufacturing, this compound functions as an antioxidant and stabilizer. It protects the polymer by scavenging free radicals (R•) that are formed during processing or environmental exposure, which would otherwise lead to polymer degradation.

Safe Handling and Storage

Given its hazardous nature, strict safety protocols are mandatory when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7]

-

Skin Protection: Wear suitable protective clothing and chemical-impermeable gloves.[7][9]

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.[7]

Handling and Storage:

-

Avoid contact with skin and eyes and avoid breathing vapor or mist.[3]

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9]

-

Store under an inert atmosphere (e.g., nitrogen) due to air and moisture sensitivity.[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[7][8]

References

- 1. This compound | C12H27O3P | CID 7623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 102-85-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. bisleyinternational.com [bisleyinternational.com]

- 12. Triethyl phosphite - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Tributyl Phosphite from Phosphorus Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tributyl phosphite (B83602) from phosphorus trichloride (B1173362) and n-butanol. This guide includes detailed experimental protocols, quantitative data, and visualizations of the reaction pathway and experimental workflow to support research and development in the chemical and pharmaceutical sciences.

Introduction

Tributyl phosphite, an organophosphorus compound with the chemical formula P(OCH₂CH₂CH₂CH₃)₃, is a versatile intermediate and reagent in organic synthesis. It finds applications as a stabilizer in polymers, a lubricant additive, and a precursor in the synthesis of various pharmaceuticals and agrochemicals. The most common and efficient method for its preparation involves the reaction of phosphorus trichloride with n-butanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Overview and Mechanism

The overall reaction for the synthesis of this compound is the esterification of phosphorus trichloride with three equivalents of n-butanol:

PCl₃ + 3 CH₃(CH₂)₃OH → P(O(CH₂)₃CH₃)₃ + 3 HCl

The reaction proceeds through a stepwise nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of phosphorus trichloride. This is followed by the elimination of a chloride ion. This process is repeated three times to form the final triester product. The reaction generates three equivalents of hydrogen chloride (HCl), which is typically scavenged by a tertiary amine base, such as triethylamine (B128534) or pyridine, to drive the reaction to completion and prevent unwanted side reactions.

Reaction Pathway Diagram```dot

Caption: Figure 2. Experimental Workflow for this compound Synthesis

Conclusion

The synthesis of this compound from phosphorus trichloride and n-butanol is a well-established and efficient process. The use of a tertiary amine base is the preferred method for achieving high yields and purity. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for a successful synthesis. The detailed protocols and data presented in this guide provide a solid foundation for the preparation of this compound in a laboratory setting.

tributyl phosphite CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and key applications of tributyl phosphite (B83602). The data and protocols are intended to support research and development activities in various scientific fields.

Core Chemical Data

Tributyl phosphite is an organophosphorus compound with significant applications as a stabilizer in polymers and as a reagent in organic synthesis. Below are its fundamental chemical identifiers.

| Property | Value | Citation |

| CAS Number | 102-85-2 | [1][2] |

| Molecular Weight | 250.31 g/mol | [1][2] |

| Molecular Formula | C₁₂H₂₇O₃P | [2] |

| Synonyms | Phosphorous acid tributyl ester, Tri-n-butyl phosphite | [3][4] |

Experimental Protocols

General Synthesis of this compound via Esterification

This protocol outlines a generalized method for the synthesis of this compound based on the direct esterification of butanol with a phosphorus source, such as phosphorus trichloride (B1173362) or phosphorus oxychloride. This method is commonly cited in patent literature for its efficiency.

Materials:

-

n-Butanol

-

Phosphorus trichloride (or Phosphorus oxychloride)

-

An acid scavenger (e.g., a tertiary amine like triethylamine (B128534) or pyridine)

-

Anhydrous organic solvent (e.g., petroleum ether, benzene)

-

Sodium sulfate (B86663) (or magnesium sulfate), anhydrous

-

Water

-

Sodium bicarbonate solution (e.g., 10%)

-

Saturated sodium chloride solution

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Reflux condenser

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, a solution of n-butanol and an acid scavenger in an anhydrous organic solvent is prepared. The apparatus should be protected from atmospheric moisture, for example, by using calcium chloride tubes.

-

Reactant Addition: The flask is cooled in an ice-salt bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a low reaction temperature (typically between 0°C and 10°C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a period, followed by gentle refluxing for several hours to ensure the reaction goes to completion.

-

Work-up: The mixture is cooled to room temperature. The precipitated hydrochloride salt of the acid scavenger is removed by filtration. The filtrate is then washed sequentially with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with a saturated sodium chloride solution.

-

Drying and Solvent Removal: The organic layer is separated and dried over an anhydrous drying agent like sodium sulfate. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation to yield the final product.

Antioxidant Mechanism of Phosphite Stabilizers

This compound and other organophosphites are widely used as secondary antioxidants in polymers. Their primary role is to decompose hydroperoxides, which are formed during the primary oxidation of the polymer, into non-radical, stable products. This action prevents chain scission and cross-linking, thus preserving the mechanical properties and color stability of the material. The general mechanism is a redox reaction where the phosphite is oxidized to a phosphate (B84403).

Caption: Logical workflow of the antioxidant action of this compound in a polymer matrix.

References

- 1. CN102040622A - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]

- 2. CN104211727A - Preparation method of tributyl phosphate - Google Patents [patents.google.com]

- 3. CN116102590A - A kind of synthetic method of tribenzyl phosphite - Google Patents [patents.google.com]

- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tributyl Phosphite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile of Tributyl Phosphite (B83602)

Tributyl phosphite is a colorless to pale yellow liquid known for its excellent solubility in many common organic solvents, a property that contributes significantly to its utility in various chemical formulations.[1][2] Conversely, it is reported to be not miscible or difficult to mix with water.[3] A summary of its qualitative solubility in various solvent classes is presented below.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Solubility/Miscibility | Reference |

|---|---|---|---|

| Alcohols | Ethanol | Soluble | [2] |

| Methanol | Soluble | [2] | |

| Ketones | Acetone | Soluble | [2] |

| Aqueous | Water | Not miscible or difficult to mix |[3] |

Note: The term "soluble" in this context generally implies miscibility, as both this compound and the listed solvents are liquids at standard conditions.

Experimental Protocol for Determining Thermodynamic Solubility

The following section details a generalized "shake-flask" method, a gold-standard approach for determining the equilibrium solubility of a liquid compound like this compound in an organic solvent. This protocol is designed to be adapted by researchers to fit specific laboratory conditions and analytical capabilities.

2.1 Principle

An excess amount of the solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the solvent is saturated with the solute). After equilibration, the undissolved phase is separated, and the concentration of the solute in the saturated solvent phase is quantified using an appropriate analytical technique.

2.2 Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, toluene, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Centrifuge (for phase separation)

-

Calibrated pipettes and syringes

-

Analytical instrument for quantification (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or Nuclear Magnetic Resonance (NMR) spectrometer)[4][5]

-

Volumetric flasks for standard preparation

2.3 Detailed Methodology

-

Preparation of the Mixture:

-

Add a known volume of the organic solvent to a series of glass vials.

-

Add this compound to each vial in an amount that is clearly in excess of its expected solubility, ensuring a separate, undissolved phase will be present at equilibrium. A typical starting point is a 1:1 volume ratio.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or on a stir plate. The temperature should be precisely controlled, as solubility is temperature-dependent.[4]

-

Agitate the mixtures for an extended period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours may be necessary for viscous solvents.[4]

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the distinct liquid phases to separate.

-

To ensure complete separation, especially if an emulsion has formed, centrifuge the vials at a moderate speed.

-

-

Sampling and Dilution:

-

Carefully extract a precise aliquot from the clear, saturated solvent phase (the supernatant). Be extremely careful not to disturb the interface or withdraw any of the undissolved this compound phase.

-

Accurately dilute the aliquot with a known volume of fresh solvent to bring the concentration within the linear range of the chosen analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FPD, HPLC).[5]

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in g/L, mg/mL, or mol/L.

-

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of this compound.

Caption: Decision logic for qualitative solubility assessment.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of Tributyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tributyl phosphite (B83602), a compound of significant interest in various chemical and pharmaceutical research areas. This document presents detailed ¹H and ³¹P NMR data, experimental protocols for data acquisition, and a visual representation of the molecule's structural-spectral correlations.

Quantitative NMR Spectral Data

The following tables summarize the ¹H and ³¹P NMR spectral data for tributyl phosphite, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the four non-equivalent protons of the butyl chains. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -O-CH₂ -CH₂-CH₂-CH₃ | 3.800 | Quartet of Doublets (qd) | J(H-H) ≈ 6.7 Hz, J(P-H) ≈ 8.0 Hz |

| -O-CH₂-CH₂ -CH₂-CH₃ | 1.599 | Quintet | J ≈ 7.0 Hz |

| -O-CH₂-CH₂-CH₂ -CH₃ | 1.399 | Sextet | J ≈ 7.4 Hz |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.928 | Triplet | J ≈ 7.4 Hz |

³¹P NMR Spectral Data

The ³¹P NMR spectrum of this compound shows a single resonance, characteristic of a trivalent phosphorus atom in a phosphite ester environment. The chemical shift is referenced to an external standard of 85% H₃PO₄.

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ³¹P | ~138 - 141 | CDCl₃ |

Experimental Protocols

The following section outlines a general procedure for the acquisition of high-quality ¹H and ³¹P NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and a corresponding frequency for ³¹P NMR.

-

Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 10-15 ppm.

-

-

³¹P NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Spectral Width: A spectral width covering the expected chemical shift range for phosphites (e.g., 100 to 200 ppm).

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR) or an external standard (85% H₃PO₄ at 0 ppm for ³¹P NMR).

Visualization of Spectral Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals.

Caption: Correlation of this compound Structure with NMR Signals.

An In-depth Technical Guide to the FTIR Spectroscopy of the Tributyl Phosphite P-O-C Bond

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analysis of the P-O-C bond in tributyl phosphite (B83602) using Fourier-Transform Infrared (FTIR) spectroscopy. Tributyl phosphite, an important intermediate in chemical synthesis, possesses characteristic vibrational modes associated with its phosphate (B84403) ester structure. Understanding these spectral features is critical for quality control, reaction monitoring, and structural elucidation. This document details the theoretical basis for the P-O-C bond's infrared absorption, presents a summary of its characteristic vibrational frequencies, outlines a detailed experimental protocol for spectral acquisition, and provides a logical workflow for the analysis.

Introduction to FTIR Spectroscopy of Organophosphorus Compounds

FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For organophosphorus compounds like this compound, the P-O-C linkage exhibits characteristic stretching and bending vibrations that serve as a unique spectral fingerprint.

The position, intensity, and shape of the absorption bands associated with the P-O-C bond are sensitive to the molecular environment, including the nature of the alkyl groups and the presence of any impurities or degradation products. Therefore, FTIR spectroscopy is an invaluable tool for the qualitative and quantitative analysis of this compound.

Vibrational Modes of the P-O-C Bond in this compound

The P-O-C linkage in this compound gives rise to several distinct vibrational modes, primarily stretching vibrations. These can be categorized as asymmetric and symmetric stretches. The exact frequencies of these vibrations can be influenced by the rotational isomers present in the sample. In similar organophosphorus compounds, such as dichlorvos, in-phase and out-of-phase P-O-C stretching vibrations have been identified at 852 cm⁻¹ and 995 cm⁻¹, respectively, with another P-O-C stretching vibration noted at 1035 cm⁻¹[1].

Quantitative Data: Characteristic FTIR Absorption Bands of this compound

The following table summarizes the key infrared absorption bands observed in the spectrum of this compound, with a focus on the P-O-C bond and other prominent vibrational modes. This data is compiled from the National Institute of Standards and Technology (NIST) spectral database and comparative analysis of similar organophosphorus compounds.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~1070 - 1020 | P-O-C Asymmetric Stretch | Strong | [2] |

| ~970 - 920 | P-O-C Symmetric Stretch | Strong | Inferred from spectral data |

| ~770 - 730 | P-O-C Bend / O-P-O Bend | Medium | Inferred from spectral data |

| 2960 - 2870 | C-H (alkyl) Stretch | Strong | NIST IR Spectrum |

| 1465 - 1450 | C-H (alkyl) Bend | Medium | NIST IR Spectrum |

| 1380 - 1370 | C-H (alkyl) Bend | Medium | NIST IR Spectrum |

Note: The precise peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol for FTIR Analysis of Liquid this compound

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common technique for liquid samples.

4.1. Instrumentation and Materials

-

FTIR Spectrometer (e.g., Thermo Nicolet, PerkinElmer)

-

ATR accessory with a suitable crystal (e.g., diamond, ZnSe)

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free laboratory wipes

-

Personal Protective Equipment (PPE): safety goggles, gloves

4.2. Sample Preparation

This compound is a liquid and can be analyzed neat (without dilution). Ensure the sample is homogeneous and free of any solid particulates.

4.3. Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Set the desired spectral acquisition parameters. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

Scan Type: Transmittance or Absorbance

-

-

Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal. The background is collected with no sample on the crystal.

4.4. Sample Analysis

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum of this compound.

4.5. Post-Analysis Cleaning

-

Carefully remove the this compound from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a fresh lint-free wipe.

-

Verify the cleanliness of the crystal by collecting a new background spectrum and comparing it to the initial one.

Data Analysis and Interpretation Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the FTIR spectrum of this compound.

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the analysis of this compound, with a particular strength in identifying the characteristic vibrations of the P-O-C bond. By following a standardized experimental protocol and a logical data analysis workflow, researchers can confidently identify this compound, assess its purity, and monitor its chemical transformations. The quantitative data and methodologies presented in this guide serve as a valuable resource for professionals in research, development, and quality assurance.

References

Tributyl Phosphite as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite (B83602) [(CH₃CH₂CH₂CH₂O)₃P], a trialkyl phosphite, is a versatile and widely utilized reagent in organic synthesis, primarily recognized for its role as a reducing agent and its application in various industrial processes. Its ability to chemoselectively reduce a range of functional groups makes it an invaluable tool in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the mechanisms, applications, and experimental protocols associated with the use of tributyl phosphite as a reducing agent.

Core Mechanism of Action

The fundamental mechanism of reduction by this compound involves the nucleophilic attack of the phosphorus atom on an electrophilic atom, typically oxygen, sulfur, or nitrogen, in the substrate. This process results in the oxidation of this compound to the thermodynamically stable tributyl phosphate (B84403) [(CH₃CH₂CH₂CH₂O)₃PO] and the concurrent reduction of the substrate. The reaction is generally considered to proceed via an ionic pathway, although radical mechanisms have been proposed and observed under specific conditions, particularly in the reduction of nitro compounds.

Reduction of Hydroperoxides

This compound is highly effective for the clean and quantitative reduction of organic hydroperoxides to their corresponding alcohols. This reaction is crucial in preventing unwanted side reactions and degradation of materials initiated by hydroperoxides.

Mechanism: The reaction proceeds through a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of the hydroperoxide group.

Caption: Mechanism of hydroperoxide reduction by this compound.

Quantitative Data:

| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| tert-Butyl hydroperoxide | tert-Butanol | Dichloromethane (B109758) | 25 | 1 | >95 |

| Cumene hydroperoxide | Cumyl alcohol | Toluene | 25 | 1 | >95 |

Experimental Protocol: Reduction of tert-Butyl Hydroperoxide

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl hydroperoxide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add this compound (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the disappearance of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting alcohol by column chromatography on silica (B1680970) gel, eluting with a mixture of hexane (B92381) and ethyl acetate.

Reduction of Disulfides

This compound is an effective reagent for the reduction of disulfides to the corresponding thiols. This transformation is particularly important in peptide and protein chemistry for the cleavage of disulfide bridges.

Mechanism: The reaction involves a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond, leading to the formation of a phosphorane intermediate which then collapses to the thiol and tributyl phosphorothioate.

Tributyl Phosphite in Organometallic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite (B83602), P(OBu)₃, is a versatile organophosphorus compound that has found significant application as a ligand in organometallic chemistry. Its unique combination of steric and electronic properties allows for the fine-tuning of metal centers, influencing the activity, selectivity, and stability of catalysts in a variety of organic transformations. This guide provides a comprehensive overview of the role of tributyl phosphite as a ligand, focusing on its properties, synthesis of its metal complexes, and its applications in key catalytic reactions.

Core Properties of this compound as a Ligand

Steric Properties: Cone Angle

The Tolman cone angle is a measure of the steric bulk of a ligand. For phosphite ligands, the cone angle is influenced by the size of the alkoxy groups. While a precise value for this compound is not documented, it is expected to have a moderate cone angle, larger than that of trimethyl phosphite (107°) and smaller than bulky phosphines like triphenylphosphine (B44618) (145°). This intermediate steric profile can be advantageous in providing sufficient stability to the metal center without completely blocking substrate access.

Electronic Properties: Tolman Electronic Parameter (TEP)

The Tolman electronic parameter (TEP) is determined by measuring the ν(CO) stretching frequency of a [Ni(CO)₃L] complex.[1][2] A lower stretching frequency indicates a more electron-donating ligand. Phosphite ligands are generally considered more π-accepting than phosphines due to the presence of low-lying σ* orbitals on the P-O bonds. This π-acidity can help to stabilize electron-rich metal centers. The butoxy groups in this compound are electron-donating, which will increase the electron density on the phosphorus atom compared to a ligand like trimethyl phosphite, thus slightly increasing its σ-donating ability.

Table 1: Estimated and Comparative Ligand Properties

| Ligand | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Reference |

| P(OMe)₃ | 107 | 2079 | |

| P(OBu)₃ | Est. 110-120 | Est. ~2075 | |

| PPh₃ | 145 | 2069 | |

| P(t-Bu)₃ | 182 | 2056 | [3] |

Note: Values for P(OBu)₃ are estimated based on trends for other alkyl phosphites.

Synthesis of this compound Metal Complexes

This compound readily forms complexes with a variety of transition metals, most notably those from the later transition series such as rhodium and palladium. The synthesis of these complexes typically involves the displacement of a more labile ligand, such as a carbonyl, olefin, or another phosphine (B1218219) ligand, from a suitable metal precursor.

Workflow for the Synthesis of a Generic this compound Metal Complex

Caption: General workflow for the synthesis of a this compound metal complex.

Applications in Homogeneous Catalysis

This compound has demonstrated utility as a ligand in several important catalytic reactions, including hydroformylation and palladium-catalyzed cross-coupling reactions.

Hydroformylation

Hydroformylation, or the "oxo process," is a key industrial process for the production of aldehydes from alkenes. Rhodium complexes are highly active catalysts for this transformation, and the choice of ligand is critical in controlling both the rate and the regioselectivity (linear vs. branched aldehyde). Phosphite ligands are known to promote high catalytic activity.

Catalytic Cycle for Rhodium-Catalyzed Hydroformylation

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Protocol: Hydroformylation of 1-Octene (B94956) (Conceptual)

-

Catalyst Precursor Preparation: In a Schlenk flask under an inert atmosphere, a rhodium precursor such as [Rh(acac)(CO)₂] is dissolved in a degassed solvent (e.g., toluene).

-

Ligand Addition: A solution of this compound (typically 2-10 equivalents per rhodium atom) in the same solvent is added to the rhodium precursor solution. The mixture is stirred to allow for ligand exchange and formation of the active catalyst species.

-

Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. The substrate, 1-octene, is then added.

-

Reaction: The autoclave is pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-50 bar). The reaction is heated to the desired temperature (e.g., 80-120 °C) and stirred for a set period.

-

Work-up and Analysis: After cooling and depressurizing the autoclave, the reaction mixture is analyzed by gas chromatography (GC) to determine the conversion of 1-octene and the selectivity for the linear (nonanal) and branched (2-methyloctanal) aldehydes.

Table 2: Representative Data for Rhodium-Catalyzed Hydroformylation of 1-Octene with Phosphite Ligands

| Ligand | Temp (°C) | Pressure (bar) | L/B Ratio | TON | TOF (h⁻¹) | Reference |

| P(OPh)₃ | 90 | 20 | 2.5 | >1000 | >500 | |

| Bulky Phosphite | 80 | 20 | 30 | 39,800 | - | [5] |

Note: This table presents representative data for other phosphite ligands to illustrate typical performance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The choice of ligand is crucial for the efficiency of these reactions, as it influences the stability and reactivity of the palladium catalyst.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) with Phenylboronic Acid (Conceptual)

Based on general procedures for Suzuki-Miyaura couplings:[6][7][8]

-

Reaction Setup: To an oven-dried Schlenk flask are added 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), and a palladium precursor like Pd(OAc)₂ (0.01-0.05 mmol).

-

Ligand Addition: this compound (0.02-0.10 mmol) is added as the ligand.

-

Solvent Addition: A degassed solvent system, such as a mixture of toluene and water, is added.

-

Reaction: The reaction mixture is heated under an inert atmosphere (e.g., at 80-100 °C) with vigorous stirring until the starting material is consumed, as monitored by TLC or GC.

-

Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.

Experimental Protocol: Heck Reaction of Iodobenzene (B50100) with Styrene (B11656) (Conceptual)

Based on general procedures for Heck reactions:[9][10]

-

Reaction Setup: A mixture of iodobenzene (1.0 mmol), styrene (1.2 mmol), a base such as triethylamine (B128534) (1.5 mmol), and a palladium source like Pd(OAc)₂ (0.01-0.05 mmol) is placed in a Schlenk tube.

-

Ligand Addition: this compound (0.02-0.10 mmol) is added.

-

Solvent Addition: A polar aprotic solvent such as DMF or NMP is added.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., at 100-140 °C) until the reaction is complete.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product, stilbene, is purified by recrystallization or column chromatography.

Table 3: Representative Catalytic Performance in Cross-Coupling Reactions

| Reaction | Aryl Halide | Coupling Partner | Ligand | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | P(t-Bu)₃ | 98 | [11] |

| Heck | Iodobenzene | Styrene | PPh₃ | 95 | [9] |

Note: This table provides data for other phosphine ligands to give an indication of typical yields in these reactions.

Spectroscopic and Structural Data

Characterization of organometallic complexes containing this compound is crucial for understanding their structure and bonding.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. The free this compound ligand typically shows a resonance around +138 ppm. Upon coordination to a metal center, this chemical shift will change, and coupling to other NMR-active nuclei (e.g., ¹⁰³Rh, ¹⁹⁵Pt) can often be observed, providing valuable structural information. For instance, in a hypothetical trans-[RhCl(CO)(P(OBu)₃)₂] complex, one would expect to see a doublet in the ³¹P NMR spectrum due to coupling to the rhodium nucleus.[12][13]

Infrared (IR) Spectroscopy

For metal carbonyl complexes, IR spectroscopy is instrumental in probing the electronic properties of the coordinated ligands. The C-O stretching frequency is a sensitive indicator of the extent of π-backbonding from the metal to the carbonyl ligands. As a π-accepting ligand, this compound would compete with CO for π-electron density from the metal. In a hypothetical [Rh(CO)Cl(P(OBu)₃)₂] complex, the ν(CO) would be expected to be at a higher frequency compared to a complex with a more strongly σ-donating and less π-accepting phosphine ligand.[14][15]

Table 4: Spectroscopic Data for this compound and Representative Complexes

| Compound / Complex | ³¹P NMR (δ, ppm) | ¹J(Rh-P) (Hz) | IR (ν(CO), cm⁻¹) | Reference |

| P(OBu)₃ | ~ +138 | - | - | [16] |

| Hypothetical [Rh(H)(CO)(P(OBu)₃)₂] | Doublet | ~150-200 | ~1950-2050 | |

| Hypothetical [PdCl₂(P(OBu)₃)₂] | Singlet | - | - |

Note: Data for complexes are hypothetical and based on trends observed for similar phosphite complexes.

Conclusion

This compound is a valuable ligand in organometallic chemistry, offering a moderate steric profile and tunable electronic properties. Its ability to act as a π-acceptor makes it particularly useful in stabilizing electron-rich, low-valent metal centers, which are often key intermediates in catalytic cycles. While detailed quantitative data and specific high-yielding protocols for this compound itself are somewhat sparse in the readily accessible literature, the principles outlined in this guide, along with data from closely related phosphite ligands, provide a strong foundation for its application in catalysis. Further research into the specific catalytic performance of this compound in a wider range of reactions would be a valuable contribution to the field.

References

- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. yanggroup.weebly.com [yanggroup.weebly.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydroformylation with a rhodium/bulky phosphite modified catalyst. A comparison of the catlyst behaviour for oct-1-ene, cyclohexene and styrene | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Organometallic HyperTextBook: Carbonyl Complexes [ilpi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C12H27O3P | CID 7623 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Labyrinth: An In-depth Technical Guide to Tributyl Phosphite Hydrolysis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis pathways of tributyl phosphite (B83602), a compound of significant interest in various chemical and pharmaceutical contexts. Understanding its degradation is crucial for ensuring the stability, efficacy, and safety of formulations and reaction mixtures. This document delves into the core mechanisms of hydrolysis under different conditions, outlines experimental protocols for its study, and presents available data in a structured format.

Introduction to Tributyl Phosphite and its Hydrolysis

This compound [(C₄H₉O)₃P] is a trialkyl phosphite ester recognized for its utility as a stabilizer, antioxidant, and intermediate in organic synthesis. However, its susceptibility to hydrolysis, the chemical breakdown in the presence of water, can significantly impact its performance and the integrity of systems in which it is used. The hydrolysis of this compound proceeds through the sequential cleavage of its P-O bonds, leading to the formation of dibutyl phosphite, monobutyl phosphite, and ultimately phosphorous acid, with the concurrent release of butanol.

The rate and mechanism of this degradation are highly dependent on the reaction conditions, particularly the pH. Both acid and base catalysis can significantly accelerate the hydrolysis process.

Hydrolysis Pathways of this compound

The hydrolysis of this compound can proceed via neutral, acid-catalyzed, and base-catalyzed pathways. Each of these pathways involves a nucleophilic attack on the phosphorus atom, leading to the displacement of a butoxy group.

Neutral Hydrolysis

Under neutral conditions, the hydrolysis of this compound is generally slow. The reaction is initiated by the nucleophilic attack of a water molecule on the phosphorus center. While the lone pair of electrons on the phosphorus atom can be protonated by water, this pathway is generally less favorable than catalyzed reactions.

Acid-Catalyzed Hydrolysis

In the presence of an acid, the hydrolysis of this compound is significantly accelerated. The reaction is initiated by the protonation of one of the oxygen atoms of the phosphite ester, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. Computational studies on general alkyl and aryl phosphites suggest that acid-catalyzed pathways are thermodynamically more favorable than neutral hydrolysis.[1]

The proposed mechanism involves the following steps:

-

Protonation of a butoxy oxygen atom by a hydronium ion.

-

Nucleophilic attack by a water molecule on the phosphorus atom.

-

Departure of a butanol molecule.

-

Deprotonation to yield dibutyl phosphite and regenerate the hydronium ion.

This process can then continue to hydrolyze the remaining ester linkages.

Acid-Catalyzed Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is also a significant degradation pathway for this compound. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This pathway is generally considered to be very favorable for phosphite esters.[1]

The proposed mechanism involves:

-

Nucleophilic attack of a hydroxide ion on the phosphorus atom, forming a pentacoordinate intermediate.

-

Departure of a butoxide ion.

-

Protonation of the butoxide ion by water to form butanol and regenerate the hydroxide ion.

This process is repeated for the subsequent ester groups.

Base-Catalyzed Hydrolysis Pathway

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Data on this compound Hydrolysis

General trends observed for the hydrolysis of other phosphite esters suggest that both electron-withdrawing and bulky substituents can influence the rate of hydrolysis.[3]

Experimental Protocols for Studying this compound Hydrolysis

A variety of analytical techniques can be employed to monitor the hydrolysis of this compound and quantify its degradation products.

Experimental Workflow

A general workflow for studying the hydrolysis of this compound is as follows:

Experimental Workflow for Hydrolysis Studies

Caption: General experimental workflow for studying this compound hydrolysis.

Detailed Methodologies

4.2.1 ³¹P NMR Spectroscopy

-

Principle: ³¹P NMR is a powerful technique for monitoring the hydrolysis of organophosphorus compounds as the phosphorus nucleus in different chemical environments gives distinct signals. This allows for the simultaneous quantification of the parent compound and its phosphorylated hydrolysis products.

-

Sample Preparation: An aliquot of the reaction mixture is transferred to an NMR tube. A known concentration of an internal standard (e.g., triphenyl phosphate) can be added for accurate quantification.

-

Instrumentation: A high-field NMR spectrometer equipped with a phosphorus probe.

-

Data Acquisition: A standard one-pulse ³¹P NMR experiment is typically sufficient. Key parameters to optimize include the relaxation delay (D1) to ensure full relaxation of all phosphorus species for accurate integration.

-

Data Analysis: The concentration of each species is determined by integrating the corresponding peaks in the ³¹P NMR spectrum and comparing them to the integral of the internal standard. This technique has been successfully used to monitor the degradation of tributyl phosphate (B84403).[4][5]

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a highly sensitive and selective technique for the separation and identification of volatile and semi-volatile compounds. It can be used to quantify the remaining this compound and the butanol formed during hydrolysis. Analysis of the less volatile phosphite hydrolysis products may require derivatization to increase their volatility.

-

Sample Preparation: The aqueous sample is extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic extract is then dried and may be concentrated before injection. For the analysis of dibutyl and monobutyl phosphite, derivatization with an agent like diazomethane (B1218177) or a silylating agent may be necessary.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column with a suitable stationary phase (e.g., a mid-polarity phase) should be used.

-

Data Acquisition: The instrument is operated in full-scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

-

Data Analysis: The concentration of each analyte is determined by creating a calibration curve using standards of known concentrations. GC-MS has been used for the analysis of this compound and its degradation products in various matrices.[6][7]

4.2.3 Ion Chromatography (IC)

-

Principle: Ion chromatography is an excellent technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of the anionic hydrolysis products: dibutyl phosphite, monobutyl phosphite, and phosphorous acid.

-

Sample Preparation: The aqueous sample is typically diluted and filtered before injection.

-

Instrumentation: An ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.

-

Data Acquisition: A gradient elution with an appropriate eluent (e.g., a carbonate/bicarbonate buffer) is often used to achieve good separation of the analytes.

-

Data Analysis: Quantification is performed by comparing the peak areas of the analytes in the sample to those of known standards. This method has been successfully applied to the determination of tributyl phosphate degradation products.[8][9]

Summary of Quantitative Data

As previously stated, specific quantitative data for the hydrolysis of this compound is scarce in the literature. The following table summarizes the types of data that would be generated from the experimental protocols described above.

| Parameter | Acid-Catalyzed | Base-Catalyzed | Neutral | Analytical Technique |

| Rate Constant (k) | Expected to be significant | Expected to be significant | Expected to be slow | ³¹P NMR, GC-MS |

| Reaction Order | Likely first-order in phosphite | Likely second-order (first in phosphite, first in hydroxide) | Likely first-order in phosphite | ³¹P NMR, GC-MS |

| Activation Energy (Ea) | Not reported | Not reported | Not reported | Temperature-dependent kinetic studies |

| Products | Dibutyl phosphite, Monobutyl phosphite, Phosphorous acid, Butanol | Dibutyl phosphite, Monobutyl phosphite, Phosphorous acid, Butanol | Dibutyl phosphite, Monobutyl phosphite, Phosphorous acid, Butanol | ³¹P NMR, GC-MS, IC |

Conclusion

The hydrolysis of this compound is a critical degradation pathway that proceeds via neutral, acid-, and base-catalyzed mechanisms. While the general principles of phosphite hydrolysis are understood, there is a notable lack of specific quantitative data for this compound in the scientific literature. The experimental protocols outlined in this guide, utilizing techniques such as ³¹P NMR, GC-MS, and Ion Chromatography, provide a robust framework for researchers to investigate the kinetics and mechanisms of this compound hydrolysis in their specific systems. A thorough understanding of these pathways is essential for controlling the stability of this versatile compound in research, development, and industrial applications.

References

- 1. openriver.winona.edu [openriver.winona.edu]

- 2. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Determination of degradation products in tributyl phosphate using 31P Fourier transform NMR spectrometry [inis.iaea.org]

- 6. This compound | C12H27O3P | CID 7623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability and decomposition of tributyl phosphite

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tributyl Phosphite (B83602)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphite, a trialkyl phosphite, serves various roles in industrial applications, including as a stabilizer and an intermediate in chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, predicting product shelf life, and controlling reaction byproducts. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition products and the mechanisms involved. Due to a scarcity of publicly available quantitative data for this compound, this guide also includes data for the closely related compound, tributyl phosphate (B84403) (TBP), to provide a comparative context for understanding the thermal properties of organophosphorus esters.

Thermal Decomposition of this compound

The thermal decomposition of this compound is influenced by factors such as temperature, the presence of oxygen, and impurities. While specific quantitative thermal analysis data for this compound is not widely published, the decomposition behavior of trialkyl phosphites is generally understood to proceed through a non-radical, intramolecular rearrangement.

Decomposition Products

The primary hazardous decomposition products of this compound under thermal stress include phosphine, carbon monoxide, oxides of phosphorus, and carbon dioxide. The non-hazardous organic products are expected to be butene and dibutyl phosphite, arising from the intramolecular rearrangement mechanism.

In contrast, the thermal decomposition of tributyl phosphate (TBP), its oxidized counterpart, is well-documented and primarily yields dibutyl phosphate (DBP) and monobutyl phosphate (MBP) through hydrolysis, or butene and DBP via a dealkylation reaction.

Quantitative Thermal Analysis

Quantitative data on the thermal decomposition of this compound is limited in the available literature. However, data for tributyl phosphate (TBP) is more readily available and is presented here for comparative purposes. These values were determined using techniques such as Thermogravimetric Analysis (TGA) and Accelerating Rate Calorimetry (ARC).

| Parameter | Tributyl Phosphate (TBP) | Reference |

| Decomposition Onset Temperature (Tonset) | 250 °C (under adiabatic conditions) | [1] |

| Activation Energy (Ea) | 40 kcal/mol (for DBP formation) | [1] |

| Activation Energy (Ea) of Nitrated TBP | 47.39 ± 0.25 kJ·mol⁻¹ | [2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the thermal stability of organophosphorus compounds like this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an inert crucible (e.g., alumina).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to approximately 600 °C at a controlled linear heating rate (e.g., 10 °C/min).

-

The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the temperature of exothermic or endothermic events.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Exothermic or endothermic peaks in the DSC thermogram indicate thermal events such as decomposition.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

-

Objective: To identify the volatile and semi-volatile products of this compound decomposition.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer. A pyrolysis unit can be integrated for controlled thermal decomposition (Py-GC-MS).

-

Methodology:

-

A sample of this compound is heated in a controlled environment (e.g., a sealed vial or a pyrolyzer).

-

The headspace gas or the pyrolyzed sample is injected into the GC.

-

The components are separated on a capillary column (e.g., a DB-5ms column).

-

The separated components are introduced into the mass spectrometer for identification based on their mass spectra.

-

Visualizations

Proposed Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed intramolecular rearrangement pathway for the thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

This diagram outlines the typical workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application. While direct quantitative data for this compound is scarce, understanding the decomposition mechanisms of related trialkyl phosphites and comparing with the extensive data available for tributyl phosphate provides valuable insights. The primary decomposition pathway is likely an intramolecular rearrangement leading to dibutyl phosphite and butene. Further research employing the detailed experimental protocols outlined in this guide is necessary to establish a comprehensive quantitative profile of the thermal decomposition of this compound.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Tributyl Phosphite

Introduction

Tributyl phosphite (B83602) is a versatile organophosphorus compound widely utilized as a stabilizer for polymers, an additive in lubricants, and an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals. Its synthesis is a fundamental procedure in organophosphorus chemistry. This application note provides a detailed laboratory protocol for the synthesis of tributyl phosphite via the reaction of phosphorus trichloride (B1173362) with n-butanol in the presence of a tertiary amine base. This method is an adaptation of the well-established procedure for the synthesis of other trialkyl phosphites.

Reaction Principle

The synthesis of this compound proceeds through the nucleophilic attack of n-butanol on phosphorus trichloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which is neutralized by a tertiary amine base, such as pyridine (B92270) or triethylamine, to drive the reaction to completion and prevent unwanted side reactions. The overall reaction is as follows:

PCl₃ + 3 CH₃(CH₂)₃OH + 3 R₃N → P(O(CH₂)₃CH₃)₃ + 3 R₃N·HCl

Experimental Protocols

Materials and Equipment

-

Reagents:

-

Phosphorus trichloride (PCl₃), freshly distilled

-

n-Butanol (CH₃(CH₂)₃OH), anhydrous

-

Pyridine or Triethylamine (R₃N), anhydrous

-

Anhydrous diethyl ether or petroleum ether (solvent)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Procedure

-

Reaction Setup:

-

A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. A drying tube is placed on top of the condenser to protect the reaction from atmospheric moisture.

-

The flask is charged with 111.2 g (1.5 mol) of anhydrous n-butanol and 118.7 g (1.5 mol) of anhydrous pyridine, along with 250 mL of anhydrous diethyl ether.

-

-

Reaction Execution:

-

The flask is cooled in an ice bath to 0-5 °C with continuous stirring.

-

A solution of 68.6 g (0.5 mol) of freshly distilled phosphorus trichloride in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

The phosphorus trichloride solution is added dropwise to the stirred butanol-pyridine mixture over a period of 2-3 hours. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2 hours at room temperature.

-

-

Work-up and Purification:

-

The reaction mixture, containing a precipitate of pyridinium (B92312) hydrochloride, is filtered, and the solid is washed with two 50 mL portions of anhydrous diethyl ether.

-

The combined filtrate and washings are transferred to a separatory funnel and washed successively with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.

-

The organic layer is separated and dried over anhydrous sodium sulfate.

-

The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation. The fraction boiling at 118-120 °C at 10 mmHg is collected.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| n-Butanol | 111.2 g (1.5 mol) |

| Phosphorus Trichloride | 68.6 g (0.5 mol) |

| Pyridine | 118.7 g (1.5 mol) |

| Reaction Conditions | |

| Temperature | 0-10 °C (addition), Room Temp (stir) |

| Reaction Time | 2-3 hours (addition), 2 hours (stir) |

| Product | |

| Product Name | This compound |

| Theoretical Yield | 125.15 g |

| Boiling Point | 118-120 °C @ 10 mmHg |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Purification of Tributyl Phosphite by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of tributyl phosphite (B83602) via fractional distillation. The protocols outlined below are intended to yield high-purity tributyl phosphite suitable for use in sensitive applications, including pharmaceutical and fine chemical synthesis.

Introduction

This compound (C₁₂H₂₇O₃P) is a versatile organophosphorus compound utilized as a stabilizer, antioxidant, and intermediate in various chemical syntheses. For applications in drug development and research, high purity is paramount, as impurities can lead to undesirable side reactions and affect product stability. Fractional distillation under reduced pressure is the preferred method for purifying this compound due to its high boiling point and susceptibility to decomposition at atmospheric pressure. This method effectively separates this compound from lower-boiling impurities, such as unreacted starting materials, and higher-boiling byproducts.